molecular formula C6H9N5O B2642624 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1789455-92-0

5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2642624
CAS No.: 1789455-92-0
M. Wt: 167.172
InChI Key: CPCKKMGSXQLFEC-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C6H9N5O and a molecular weight of 167.17 g/mol. This compound is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a carboxamide group

Preparation Methods

The synthesis of 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with cyclopropyl isocyanate under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential antimicrobial and antiviral activities.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing their activity . This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    5-amino-1,2,4-triazole-3-carboxamide: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

    1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-triazole-4-carboxamide: Contains additional functional groups that may enhance its activity against specific targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-N-cyclopropyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-5-4(9-11-10-5)6(12)8-3-1-2-3/h3H,1-2H2,(H,8,12)(H3,7,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKKMGSXQLFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NNN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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